molecular formula C16H14ClN3O2S B2666335 2-(5-chlorothiophen-2-yl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 921545-42-8

2-(5-chlorothiophen-2-yl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2666335
CAS RN: 921545-42-8
M. Wt: 347.82
InChI Key: VGCADOICEXSQCH-UHFFFAOYSA-N
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Description

2-(5-chlorothiophen-2-yl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H14ClN3O2S and its molecular weight is 347.82. The purity is usually 95%.
BenchChem offers high-quality 2-(5-chlorothiophen-2-yl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-chlorothiophen-2-yl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds related to 2-(5-chlorothiophen-2-yl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide have been extensively studied for their antimicrobial properties. Research has shown that derivatives of 2,5-disubstituted 1,3,4-oxadiazole possess significant antimicrobial activity against various microbial species. For instance, a study synthesized a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, demonstrating activity against selected microbes with varying potency relative to reference standards (Gul et al., 2017).

Antitumor and Anticancer Activities

Another critical area of research for these compounds is their potential antitumor and anticancer activities. Different studies have synthesized derivatives bearing different heterocyclic rings and evaluated their antitumor activity in vitro against human tumor cell lines. For example, 2-(4-Aminophenyl)benzothiazole derivatives showed considerable anticancer activity against some cancer cell lines, highlighting the therapeutic potential of these molecules in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Anticonvulsant Evaluation

The anticonvulsant activities of compounds within this chemical class have also been explored, indicating their potential in treating epilepsy and related disorders. A study focused on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide showed significant anticonvulsant activity against both maximal electroshock and subcutaneous pentylenetetrazole seizures in mice models, suggesting these compounds as effective anticonvulsant agents (Nath et al., 2021).

Antibacterial Agents

Furthermore, research into the synthesis of derivatives such as 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides has demonstrated significant antibacterial activity, contributing to the development of new antibacterial agents to combat resistant bacterial strains (Ramalingam, Ramesh, & Sreenivasulu, 2019).

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-9-3-5-12(10(2)7-9)15-19-20-16(22-15)18-14(21)8-11-4-6-13(17)23-11/h3-7H,8H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCADOICEXSQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-chlorothiophen-2-yl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide

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